Product packaging for Methyl 3-(benzyloxy)cyclobutanecarboxylate(Cat. No.:CAS No. 84182-49-0)

Methyl 3-(benzyloxy)cyclobutanecarboxylate

Cat. No.: B2396017
CAS No.: 84182-49-0
M. Wt: 220.268
InChI Key: COSCRJLYEZUUMW-TXEJJXNPSA-N
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Description

Significance of Cyclobutane (B1203170) Core Structures in Chemical Research

The cyclobutane ring, a four-membered carbocycle, possesses significant inherent ring strain (approximately 26 kcal/mol), which makes its bonds susceptible to selective cleavage under various reaction conditions. tandfonline.comnih.gov This property is not a liability but a powerful synthetic tool, enabling chemists to perform ring-opening and ring-expansion reactions to construct more complex acyclic and cyclic systems that would be challenging to access through other means. tandfonline.com The unique puckered geometry of the cyclobutane core also provides a rigid scaffold, which is highly desirable in medicinal chemistry for designing molecules with specific conformations to enhance binding to biological targets, potentially improving potency, selectivity, and pharmacokinetic profiles. nih.govpharmablock.com

Furthermore, the cyclobutane motif is present in a range of bioactive natural products isolated from plants and marine organisms, where it contributes to their biological activities. nih.gov This natural precedent has inspired the incorporation of cyclobutane rings into drug candidates, leading to the development of approved therapeutics, including the antiviral agent Lobucavir and the androgen receptor antagonist Apalutamide. pharmablock.com The ability to install multiple substituents with well-defined stereochemistry on the cyclobutane ring further enhances its utility as a versatile synthetic platform.

Overview of Benzyloxy-Substituted Cyclobutane Systems

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy. The benzyloxy group (BnO-), derived from benzyl (B1604629) alcohol, is a widely used protecting group for alcohols due to its stability under a broad range of reaction conditions and its convenient removal via catalytic hydrogenation. When incorporated into cyclobutane systems, the benzyloxy group not only protects a hydroxyl moiety but can also influence the stereochemical outcome of subsequent reactions.

The synthesis of benzyloxy-substituted cyclobutanes can be achieved through various methods. A common approach is the [2+2] cycloaddition reaction. For instance, 3-(benzyloxy)cyclobutan-1-one can be prepared via the thermal cycloaddition of benzyl vinyl ether with dichloroketene, which is generated in situ. acs.org This ketone can then serve as a precursor to other functionalized cyclobutanes. The presence of the benzyloxy group provides a handle for further synthetic transformations, either by its removal to unmask the alcohol or by leveraging its electronic and steric properties to direct reactivity at other positions on the cyclobutane ring.

Specific Focus: Methyl 3-(benzyloxy)cyclobutanecarboxylate as a Synthetic Intermediate

This compound is a specific derivative that combines the structural features of the cyclobutane core, a protecting benzyloxy group, and a methyl ester functional group. These features make it a highly valuable and versatile intermediate in organic synthesis. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, converted into amides, or reduced to an alcohol, providing numerous pathways for elaboration into more complex structures.

This compound serves as a key building block for constructing highly substituted cyclobutane systems, which are integral to various target molecules, including pharmacologically active agents. For example, functionalized cyclobutane carboxylic acids and their esters are crucial precursors in the synthesis of carbocyclic nucleoside analogues, a class of compounds extensively studied for their antiviral properties. tandfonline.comnih.gov While the direct synthesis of complex natural products from this compound is context-specific, its structural motifs are representative of the building blocks used in advanced synthetic strategies, such as the sequential C-H functionalization approaches employed in the total synthesis of natural products like pipercyclobutanamide A. nih.gov The strategic placement of the benzyloxy and methyl ester groups allows for orthogonal chemical manipulations, making it an ideal substrate for creating a library of complex molecules built upon a rigid cyclobutane scaffold.

Table 1: Chemical Properties of this compound

Table 2: Compound Names Mentioned in the Article

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O3 B2396017 Methyl 3-(benzyloxy)cyclobutanecarboxylate CAS No. 84182-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-phenylmethoxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSCRJLYEZUUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965355, DTXSID101218003
Record name Methyl 3-(benzyloxy)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5107-93-7, 84182-50-3
Record name Methyl 3-(benzyloxy)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 Benzyloxy Cyclobutanecarboxylate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of Methyl 3-(benzyloxy)cyclobutanecarboxylate reveals several logical disconnections to simplify the target molecule into readily available starting materials. The primary disconnections focus on the formation of the cyclobutane (B1203170) ring and the introduction of the key functional groups.

One logical approach is to disconnect the ester and benzyloxy groups, leading to a core cyclobutane structure with appropriate functional handles. A key intermediate in this analysis is 3-(benzyloxy)cyclobutanone. This intermediate can be envisioned as arising from a [2+2] cycloaddition reaction, a powerful method for constructing four-membered rings. acs.org

Further disconnection of the cyclobutane ring itself through a [2+2] cycloaddition pathway points to two, two-carbon synthons. For instance, the cycloaddition of a ketene (B1206846) or a ketene equivalent with an appropriately substituted alkene is a common and effective strategy. acs.org In the context of 3-(benzyloxy)cyclobutanone, this leads back to benzyl (B1604629) vinyl ether and a ketene precursor like dichloroketene. acs.orggoogle.com

Alternatively, retrosynthesis can proceed via ring-closing strategies. This would involve disconnecting one of the C-C bonds of the cyclobutane ring, leading to a 1,4-disubstituted butane (B89635) derivative. The cyclization would then be achieved through an intramolecular nucleophilic substitution.

A summary of the key retrosynthetic disconnections is presented below:

Target MoleculeKey IntermediatePrecursorsSynthetic Strategy
This compound3-(benzyloxy)cyclobutanoneBenzyl vinyl ether, Dichloroketene[2+2] Cycloaddition
This compound1,4-dihalobutane derivativeSubstituted propane (B168953) and malonate derivativesIntramolecular Ring Closure

Approaches to the Cyclobutane Core

The construction of the cyclobutane core is arguably the most critical phase in the synthesis of this compound. Several methodologies have proven effective for this purpose.

The [2+2] cycloaddition is a primary and widely utilized method for synthesizing cyclobutane rings. kib.ac.cnnih.gov This reaction involves the union of two unsaturated components (e.g., two alkenes, or an alkene and a ketene) to form a four-membered ring. kib.ac.cn These reactions can be initiated photochemically, thermally, or through catalysis. baranlab.org

A notable application of this strategy in the synthesis of a precursor to the target molecule is the reaction between benzyl vinyl ether and dichloroketene, which is generated in situ from trichloroacetyl chloride. acs.orggoogle.com This thermal [2+2] cycloaddition yields a dichlorinated cyclobutanone (B123998) intermediate, which can then be dehalogenated to provide 3-(benzyloxy)cyclobutanone. acs.orggoogle.com The use of allenoates in [2+2] cycloadditions with terminal alkenes also provides a rapid route to 1,3-substituted cyclobutanes. nih.govorganic-chemistry.org

Table of [2+2] Cycloaddition Variants:

Reaction Type Reactants Conditions Key Features
Thermal Cycloaddition Alkene + Ketene Heat Often proceeds through a concerted or stepwise diradical mechanism.
Photochemical Cycloaddition Two Alkenes UV light Involves excitation to a triplet state, followed by ring closure. baranlab.org

An alternative to cycloaddition is the formation of the cyclobutane ring through intramolecular cyclization of an open-chain precursor. These ring-closure strategies typically involve the formation of a carbon-carbon bond between the first and fourth atoms of a butane derivative.

Such methods can include intramolecular hydroalkylation of halide-tethered styrenes, catalyzed by copper hydride, to produce enantioenriched cyclobutanes. organic-chemistry.org Another approach is the contraction of larger rings, such as the stereoselective synthesis of substituted cyclobutanes from readily accessible pyrrolidines. chemistryviews.org These methods offer a high degree of control over the substitution pattern and stereochemistry of the final cyclobutane product.

A classic and effective ring-closure strategy for forming cyclobutane rings involves the reaction of a 1,3-dihalopropane with a compound containing an active methylene (B1212753) group, such as diethyl malonate. nih.gov In this approach, the malonate anion acts as a nucleophile, displacing one of the halides in an SN2 reaction. Subsequent intramolecular alkylation, often promoted by a base, closes the ring to form a cyclobutanedicarboxylate.

This method provides a versatile entry into 1,1- and 1,3-disubstituted cyclobutanes after further synthetic manipulations like decarboxylation. nih.gov While not a direct route to this compound, this strategy is fundamental in building the cyclobutane core, which can then be further functionalized.

Introduction and Manipulation of the Benzyloxy Group

The benzyloxy group serves as a protecting group for the hydroxyl functionality and is a key structural feature of the target molecule. Its introduction is a critical step in the synthetic sequence.

A common and direct method for introducing the benzyloxy group is through a nucleophilic substitution reaction. libretexts.org In this strategy, a cyclobutane precursor bearing a good leaving group, such as a halide (e.g., bromide or chloride), is treated with benzyl alcohol in the presence of a base. The benzyloxide anion, formed by the deprotonation of benzyl alcohol, acts as the nucleophile, displacing the halide to form the desired benzyl ether linkage.

The reactivity of alcohols in such substitutions often follows the order of 3° > 2° > 1°. libretexts.org The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions. This method is particularly useful when the cyclobutane core is constructed first, and the benzyloxy group is introduced at a later stage. The reaction generally proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the reaction center if it is chiral. nih.gov

Etherification Strategies

The formation of the benzyl ether linkage in this compound is a critical step, typically achieved by reacting a precursor alcohol with a benzylating agent. The Williamson ether synthesis is a widely employed and versatile method for this transformation. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com

In the context of synthesizing the target compound, the precursor is typically Methyl 3-hydroxycyclobutanecarboxylate. chemicalbook.comsigmaaldrich.comchemicalbook.com The hydroxyl group is first deprotonated by a base to form a more nucleophilic alkoxide ion. youtube.comlibretexts.org This alkoxide then attacks the electrophilic carbon of a benzyl halide, such as benzyl bromide, displacing the halide and forming the ether bond. youtube.comlookchem.com

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for deprotonating the alcohol, as they irreversibly form the alkoxide and produce hydrogen gas, which does not interfere with the reaction. youtube.com The reaction is generally carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or hexamethylphosphoric triamide (HMPA), which can solvate the cation but not the nucleophilic anion, thus increasing its reactivity. libretexts.org

Table 1: Conditions for Williamson Ether Synthesis

Precursor AlcoholBenzylating AgentBaseSolventGeneral Outcome
Methyl 3-hydroxycyclobutanecarboxylateBenzyl bromideSodium hydride (NaH)Tetrahydrofuran (B95107) (THF) / Dimethylformamide (DMF)Formation of the corresponding benzyl ether. youtube.comlookchem.com
3-hydroxycyclobutane-1-carboxylic acidBenzyl chloridePotassium tert-butoxideDimethyl sulfoxide (DMSO)Benzyl ether formation, followed by esterification.

Esterification Methods for the Methyl Carboxylate Moiety

The introduction of the methyl carboxylate group can be accomplished either before or after the etherification step. If the starting material is 3-(benzyloxy)cyclobutane-1-carboxylic acid, a direct esterification is required. achemblock.com One of the most common methods for this conversion is the Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. acs.orglibretexts.org

Alternatively, if the synthesis starts with a precursor like 3-oxocyclobutanecarboxylic acid, the ester can be formed first, followed by reduction of the ketone and subsequent etherification. google.comgoogle.comgoogle.com Carboxylic acids can also be converted to esters under milder conditions by first activating the carboxyl group. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to form a reactive intermediate that is then treated with methanol (B129727) to yield the methyl ester. libretexts.org Another approach involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol.

Stereoselective Synthesis of this compound

The synthesis of substituted cyclobutanes with high stereocontrol is a significant challenge in organic chemistry due to the strained nature of the four-membered ring. researchgate.net Achieving specific stereoisomers (cis/trans, R/S) of this compound requires carefully designed stereoselective strategies. acs.org

Chiral Auxiliaries and Catalysts in Cyclobutane Systems

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. nih.gov In cyclobutane synthesis, a chiral auxiliary can be attached to the starting material to direct the formation of a specific stereoisomer during a key bond-forming step, such as a [2+2] cycloaddition. researchgate.netnih.gov For example, chiral pyrrolidine (B122466) amides can form keteniminium salts that undergo thermal [2+2] cycloadditions with excellent stereoselectivity. harvard.edu After the desired stereocenter(s) are set, the auxiliary is removed. mdpi.com

The use of chiral catalysts is another powerful approach. nih.gov Chiral Lewis acids or organocatalysts can be used to catalyze reactions like [2+2] cycloadditions or Michael additions, leading to enantioenriched cyclobutane products. researchgate.netrsc.orgorganic-chemistry.org For instance, a copper-catalyzed stereoselective [2+2] cyclization has been developed to construct diaryl-substituted cyclobutanes with high diastereoselectivity and enantioselectivity using a chiral bisoxazoline (BOX) ligand. sioc.ac.cn Similarly, chiral phosphoric acids have been used as catalysts in photocycloadditions to create cyclobutane rings. organic-chemistry.org

Diastereoselective and Enantioselective Approaches

Diastereoselective synthesis aims to selectively form one diastereomer over others. In the context of the target molecule, this relates to controlling the cis or trans relationship between the benzyloxy and methyl carboxylate groups. This can be achieved through various methods, including Michael additions onto cyclobutenes, which can proceed with high diastereoselectivity. researchgate.netnih.gov Rhodium-catalyzed reactions involving C-C bond cleavage of alkylidenecyclopropanes have also been shown to produce substituted cyclobutanes diastereoselectively. acs.org

Enantioselective synthesis focuses on producing a specific enantiomer. This is often accomplished using chiral catalysts or reagents. rsc.org For example, cobalt-catalyzed carbon-carbon bond-forming reactions of cyclobutenes can be initiated through enantioselective carbometalation to build enantioenriched complex cyclobutanes. researchgate.net The enantioselective synthesis of thio-substituted cyclobutanes has been achieved via a sulfa-Michael addition using a chiral cinchona-based squaramide catalyst, yielding products with high enantiomeric ratios. rsc.org

Control of Relative and Absolute Stereochemistry in Cyclobutane Derivatives

Controlling both the relative (cis/trans) and absolute (R/S) stereochemistry is paramount for synthesizing a single, pure stereoisomer of a complex cyclobutane. acs.org The relative stereochemistry is often dictated by the reaction mechanism. For example, certain cycloaddition reactions may favor the formation of a specific diastereomer due to steric or electronic preferences in the transition state. doi.org

The absolute stereochemistry is controlled by introducing a source of chirality, such as a chiral starting material, a chiral auxiliary, or a chiral catalyst. nih.govdoi.org A diastereoselective synthesis starting from a chiral precursor can lead to a product with controlled absolute stereochemistry. acs.org For instance, a diastereoselective synthesis of a cyclobutane hydroxy acid was achieved by using the dianion of 4-methoxyphenylacetic acid, where a magnesium chelate was proposed to template the final ring-closing alkylation, resulting in a single diastereomer. acs.org Subsequent transformations can then preserve this stereochemistry.

Table 2: Stereoselective Methodologies in Cyclobutane Synthesis

MethodKey Reagent/CatalystStereochemical ControlExample Application
[2+2] CycloadditionChiral Keteniminium SaltsDiastereo- and EnantioselectiveSynthesis of chiral cyclobutanones. researchgate.netharvard.edu
Michael AdditionChiral Squaramide CatalystEnantioselectiveSynthesis of thio-substituted cyclobutanes. rsc.org
C-H FunctionalizationChiral Directing GroupDiastereoselectiveSequential installation of aryl groups on a cyclobutane core. acs.org
Ring ContractionIodonitrene SpeciesDiastereoselectiveStereospecific conversion of pyrrolidines to cyclobutanes. acs.org

Protecting Group Strategies in the Synthesis of this compound

In multi-step organic synthesis, protecting groups are often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.org The synthesis of this compound may require the protection of either a hydroxyl or a carboxylic acid group, depending on the synthetic route.

A key principle in using protecting groups is orthogonality, which allows for the selective removal of one protecting group in the presence of others. organic-chemistry.org For instance, if a synthesis involves a precursor with both a hydroxyl and a carboxylic acid group, one might be protected while the other is transformed.

Common protecting groups for alcohols include silyl (B83357) ethers (like TBDMS), which are stable under many conditions but can be removed with fluoride (B91410) ions or acid. libretexts.org For carboxylic acids, esters such as methyl or ethyl esters are common protecting groups, removable by acid or base-catalyzed hydrolysis. researchgate.net Benzyl esters are also used, offering the advantage of being removable by hydrogenolysis, a mild condition that often does not affect other functional groups. libretexts.org

In a synthesis starting from a hydroxy acid, the hydroxyl group might be protected (e.g., as a silyl ether) while the carboxylic acid is converted to the methyl ester. acs.org Following esterification, the silyl protecting group would be removed (deprotection) to reveal the hydroxyl group, which could then undergo etherification to form the final product. wikipedia.org The choice of protecting group must be carefully considered to ensure it is stable during the intended reaction steps and can be removed efficiently without affecting the rest of the molecule. organic-chemistry.org

Selection and Removal of Protecting Groups

In the synthesis of this compound, the benzyl group is employed to protect the hydroxyl functionality, while the methyl group can be considered a protecting group for the carboxylic acid. The selection of these protecting groups is dictated by their stability under various reaction conditions and the ease and selectivity of their removal.

The benzyl ether is a widely used protecting group for alcohols due to its robustness. organic-chemistry.org It is stable to a wide range of acidic and basic conditions, as well as to many oxidizing and reducing agents. organic-chemistry.org This stability is advantageous as it allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group.

The introduction of the benzyl group is commonly achieved through the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with a benzyl halide, such as benzyl bromide. organic-chemistry.orgmasterorganicchemistry.com This reaction is generally efficient and proceeds via an SN2 mechanism. masterorganicchemistry.com

The removal of the benzyl group, or debenzylation, is most commonly accomplished by catalytic hydrogenolysis. jk-sci.com This method involves the use of hydrogen gas and a palladium on carbon (Pd/C) catalyst. The reaction is typically clean and high-yielding, producing toluene (B28343) as a byproduct, which is easily removed. jk-sci.com Alternative methods for benzyl ether cleavage include the use of strong acids, although this is less common and limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org More recent methods have explored visible-light-mediated oxidative debenzylation, offering a milder alternative to traditional methods. acs.org

The methyl ester serves as a protecting group for the carboxylic acid. It is stable under neutral and mildly acidic conditions. The formation of the methyl ester is typically achieved through Fischer esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. athabascau.cayoutube.com This is a reversible reaction, and to drive the equilibrium towards the product, an excess of methanol is often used. masterorganicchemistry.com

The deprotection of the methyl ester is readily achieved by hydrolysis under basic conditions, a reaction known as saponification. Treatment with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup, efficiently cleaves the ester to yield the carboxylic acid.

A summary of the protecting groups and their common deprotection methods is presented in the table below:

Protecting GroupFunctional Group ProtectedCommon Deprotection Reagents and Conditions
Benzyl (Bn)HydroxylH₂, Pd/C (catalytic hydrogenolysis) jk-sci.com
Methyl (Me)Carboxylic AcidNaOH or KOH (aq), then H₃O⁺ (saponification)

Chemical Reactivity and Transformations of Methyl 3 Benzyloxy Cyclobutanecarboxylate

Reactions Involving the Ester Functionality

The methyl ester group in Methyl 3-(benzyloxy)cyclobutanecarboxylate is susceptible to various nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other important functional groups such as carboxylic acids, different esters, alcohols, and amides.

Hydrolysis and Saponification

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(benzyloxy)cyclobutanecarboxylic acid, can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis (Saponification): This is a common method for the hydrolysis of esters. chemspider.com It typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. The reaction proceeds via a nucleophilic acyl substitution mechanism.

A general procedure for the saponification of a methyl ester involves heating the compound under reflux with a solution of sodium hydroxide in a mixture of water and an organic co-solvent like methanol (B129727). chemspider.com After the reaction is complete, the reaction mixture is cooled, and a strong acid, such as hydrochloric acid (HCl), is added to neutralize the excess base and protonate the carboxylate salt to yield the free carboxylic acid. chemspider.com

Reactants Reagents Products
This compound1. NaOH, H₂O/MeOH3-(benzyloxy)cyclobutanecarboxylic acid
2. HCl

Acid-catalyzed hydrolysis: This reaction is the reverse of Fischer esterification. It is an equilibrium process and is typically carried out by heating the ester in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), in an excess of water.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. mdpi.com This reaction is often catalyzed by either an acid or a base. For this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new ester, this compound, and methanol.

The process is an equilibrium reaction, and to drive it to completion, it is common to use a large excess of the reactant alcohol or to remove one of the products (usually the lower-boiling alcohol) by distillation. mdpi.com Both acid catalysts (like sulfuric acid or p-toluenesulfonic acid) and base catalysts (like sodium methoxide (B1231860) or sodium ethoxide) can be employed.

Reactants Reagents Products
This compoundR'-OH, Acid or Base catalyst3-(benzyloxy)cyclobutyl R'-ester, Methanol

Reduction to Alcohols

The methyl ester group can be reduced to a primary alcohol, (3-(benzyloxy)cyclobutyl)methanol. This transformation is typically accomplished using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄).

The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The LiAlH₄ provides a source of hydride ions (H⁻), which act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. Two equivalents of hydride are required per mole of ester. The reaction initially forms an aldehyde intermediate, which is immediately further reduced to the primary alcohol. A subsequent aqueous workup is necessary to protonate the resulting alkoxide and to decompose the aluminum salts.

While there is a specific reference to the reduction of L-tryptophan methyl ester with LiAlH₄, this is a general and widely used method for the reduction of esters to alcohols. nih.gov

Reactant Reagents Product
This compound1. LiAlH₄, THF or Et₂O(3-(benzyloxy)cyclobutyl)methanol
2. H₂O workup

Amidation and Other Carboxylic Acid Derivatives

The ester can be converted into an amide, 3-(benzyloxy)cyclobutanecarboxamide, by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, is generally slower than hydrolysis. While direct amidation of esters with amines can be challenging, catalytic methods have been developed. For instance, direct amidation of methyl benzoate (B1203000) with various amines has been achieved using specific catalysts. researchgate.net

The reaction typically requires heating the ester with the amine, sometimes in the presence of a catalyst. The formation of the amide bond is a key transformation in the synthesis of many biologically active molecules.

Reactants Reagents Product
This compoundR'R''NH, (optional catalyst)N,N-R',R''-3-(benzyloxy)cyclobutanecarboxamide, Methanol

Reactions Involving the Benzyloxy Ether

The benzyloxy group is a common protecting group for alcohols due to its stability under a wide range of reaction conditions, including acidic and basic environments. organic-chemistry.org However, it can be selectively removed when desired.

Deprotection Strategies (e.g., Catalytic Hydrogenation)

The most common method for the deprotection of a benzyl (B1604629) ether is catalytic hydrogenation, also known as hydrogenolysis. commonorganicchemistry.com This reaction involves the cleavage of the carbon-oxygen bond of the ether by hydrogen gas in the presence of a metal catalyst.

This process is typically carried out using hydrogen gas (H₂) and a palladium catalyst, often supported on carbon (Pd/C). commonorganicchemistry.comjk-sci.com The reaction is usually performed in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure. commonorganicchemistry.com The products of this reaction are the free alcohol, methyl 3-hydroxycyclobutanecarboxylate, and toluene (B28343). jk-sci.com

An alternative to using hydrogen gas is catalytic transfer hydrogenation. organic-chemistry.org In this method, a hydrogen donor molecule, such as formic acid or 1,4-cyclohexadiene, is used in the presence of the palladium catalyst. organic-chemistry.orgjk-sci.comorganic-chemistry.org This approach can be advantageous as it avoids the need for handling gaseous hydrogen. organic-chemistry.org

Reactant Reagents Products
This compoundH₂, Pd/CMethyl 3-hydroxycyclobutanecarboxylate, Toluene
This compoundFormic acid, Pd/CMethyl 3-hydroxycyclobutanecarboxylate, Toluene

Other methods for benzyl ether cleavage exist, such as using strong acids or oxidizing agents, but these are generally harsher and less common than catalytic hydrogenation, especially when other sensitive functional groups are present. acs.org

Cleavage of the Benzyloxy Group for Further Derivatization

The benzyloxy group in this compound serves as a robust protecting group for the hydroxyl functionality. Its removal, or debenzylation, is a critical step for subsequent derivatization of the cyclobutane (B1203170) core, yielding Methyl 3-hydroxycyclobutanecarboxylate. This transformation can be accomplished through several methods, primarily categorized as hydrogenolytic or oxidative cleavage.

Hydrogenolysis: This is the most common method for benzyl ether cleavage and involves the reduction of the C-O bond.

Catalytic Hydrogenation: This process typically utilizes hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). The reaction proceeds by oxidative addition of the benzyl ether to the Pd(0) catalyst, followed by hydrogenolysis to release the alcohol and toluene. This method is highly efficient but can be incompatible with other reducible functional groups in the molecule, such as alkenes or alkynes.

Catalytic Transfer Hydrogenation: As an alternative to using pressurized hydrogen gas, a hydrogen donor molecule can be used in the presence of a palladium catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and cyclohexene. This technique is often milder and can offer improved chemoselectivity, making it suitable for molecules with sensitive functional groups.

Oxidative Cleavage: In cases where reductive conditions are not suitable, oxidative methods can be employed.

Lewis Acids: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) can cleave benzyl ethers. However, these conditions are harsh and may not be compatible with other acid-sensitive groups like the methyl ester.

Oxidizing Agents: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation. This method is particularly effective for p-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers, sometimes requiring photoirradiation to proceed efficiently.

Table 1: Common Methods for Benzyloxy Group Cleavage
MethodReagents & ConditionsAdvantagesLimitations
Catalytic HydrogenationH₂, Pd/C in a solvent like EtOH or MeOHHigh efficiency, clean reaction.Reduces other functional groups (alkenes, alkynes, nitro groups); requires H₂ gas handling.
Transfer HydrogenationPd/C with a hydrogen donor (e.g., ammonium formate, formic acid, cyclohexene)Milder conditions, avoids H₂ gas, can be more chemoselective.May require higher catalyst loading or longer reaction times.
Oxidative CleavageDDQ, often with photoirradiationUseful when reductive methods are incompatible.Can be less efficient for simple benzyl ethers compared to PMB ethers; DDQ is stoichiometric.
Lewis Acid CleavageBCl₃, SnCl₄Effective for robust substrates.Harsh conditions, poor functional group tolerance (e.g., esters may be cleaved).

Reactions at the Cyclobutane Ring

The reactivity of the cyclobutane ring in this compound is influenced by its inherent ring strain and the electronic effects of its substituents. This allows for a variety of transformations to modify the core structure.

Further functionalization of the cyclobutane ring, beyond manipulation of the existing ester and ether groups, can be achieved through C-H activation or by transforming the existing functional groups into reactive handles.

One advanced strategy for functionalizing saturated rings is catalyst-controlled C-H functionalization. Research on related arylcyclobutane systems has shown that rhodium(II) catalysts can facilitate intermolecular C-H insertion reactions with diazo compounds. nih.gov This approach allows for the introduction of new carbon-carbon bonds at positions that are typically unreactive. For a substrate like this compound, this could potentially allow for functionalization at the C-2 or C-4 positions. The choice of rhodium catalyst and its ligands can direct the reaction to a specific C-H bond, offering a powerful tool for creating complex, multi-substituted cyclobutanes. nih.gov

Alternatively, the benzyloxy group can be converted to a ketone, yielding Methyl 3-oxocyclobutanecarboxylate. This ketone provides a reactive site for a wide range of classical carbonyl chemistry. For example, it can undergo aldol (B89426) reactions to introduce functionalized side chains or be converted into an enolate for alkylation. This ketone intermediate is a key precursor for building more complex cyclobutane derivatives. acs.orgmdpi.com

The significant ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. researchgate.net These reactions can be driven by thermal energy, acid or base catalysis, or transition metals, leading to the formation of more stable acyclic or larger ring systems.

For derivatives of this compound, particularly the corresponding ketone (Methyl 3-oxocyclobutanecarboxylate), ring-opening can be facilitated. For instance, treatment of 2-vinylcyclobutanones with alkoxides can induce a ring-opening to produce vicinally disubstituted cycloalkene derivatives. beilstein-journals.org While the subject molecule lacks the vinyl group, this illustrates how nucleophilic attack on a carbonyl within a four-membered ring can trigger cleavage of a C-C bond.

Thermally induced electrocyclic ring-opening is a characteristic reaction of cyclobutenes, which could be formed from this compound through subsequent modifications. researchgate.net Photochemical [2+2] cycloadditions are reversible, and under certain photolytic conditions, fragmentation of the cyclobutane ring can occur. Serendipitous ring-opening has also been observed; for example, an attempted reductive debenzylation on a complex azabicyclo[4.2.0]octane system (containing a cyclobutane ring) resulted in an unexpected cleavage of a cyclobutane C-C bond to form an eight-membered ring. researchgate.net This highlights the potential for unanticipated fragmentation pathways when subjecting strained rings to reactive conditions.

Controlling the regioselectivity and stereoselectivity of reactions on the cyclobutane ring is crucial for synthesizing specific isomers of functionalized derivatives. The existing substituents on this compound play a significant directing role.

In the case of C-H functionalization, the regioselectivity is highly dependent on the catalyst. Studies on phenylcyclobutane have demonstrated that different rhodium catalysts can selectively functionalize either the C-1 (benzylic) or C-3 position. nih.gov For the title compound, this suggests that catalyst selection could potentially differentiate between the C-H bonds at the C-2 and C-4 positions, leading to either 1,2- or 1,3-disubstituted products relative to the ester group.

Stereoselectivity is often governed by minimizing steric interactions. For example, the hydride reduction of 3-substituted cyclobutanones shows a strong preference for forming the cis-alcohol. acs.org This is rationalized by the Felkin-Anh model, where the hydride attacks the carbonyl from the face opposite the largest substituent, leading to the hydroxyl group being on the same side as the substituent at C-3. acs.org This inherent facial bias is a key factor in stereocontrolled synthesis starting from a cyclobutanone (B123998) intermediate derived from the title compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. To apply these reactions to this compound, the cyclobutane ring must first be functionalized with a suitable group, such as a halide or a triflate, to act as the electrophilic partner.

A common strategy involves converting the corresponding alcohol (Methyl 3-hydroxycyclobutanecarboxylate) into a triflate (trifluoromethanesulfonate). This triflate is an excellent leaving group and can participate in various cross-coupling reactions. Alternatively, converting the benzyloxy group to a ketone allows for the formation of an enol triflate, which can undergo Suzuki, Stille, or Heck couplings to introduce substituents at the C-3 position.

Research has also demonstrated palladium-catalyzed reactions using cyclobutanone derivatives. For example, cyclobutanone N-sulfonylhydrazones can be coupled with aryl or benzyl halides. organic-chemistry.org This reaction proceeds through a palladium-carbene intermediate, followed by migratory insertion, to form cyclobutenes or methylenecyclobutanes. organic-chemistry.org While not a direct Suzuki coupling of the starting material, this illustrates a viable palladium-catalyzed pathway for elaborating the cyclobutane scaffold after initial functional group transformations.

Table 2: Plausible Palladium-Catalyzed Cross-Coupling Strategies
Precursor from Target CompoundRequired FunctionalizationCoupling Reaction TypePotential Product
Methyl 3-hydroxycyclobutanecarboxylateConversion of -OH to triflate (-OTf)Suzuki, Heck, Sonogashira, etc.Methyl 3-aryl/alkenyl/alkynyl-cyclobutanecarboxylate
Methyl 3-oxocyclobutanecarboxylateFormation of enol triflateSuzuki, Stille, etc.Methyl 3-aryl/alkenyl-cyclobut-2-enecarboxylate
Methyl 3-oxocyclobutanecarboxylateFormation of N-sulfonylhydrazonePalladium-carbene couplingMethyl 3-methylenecyclobutanecarboxylate or 3-vinylcyclobutanecarboxylate

Rearrangement Reactions and their Mechanistic Insights

Due to its inherent strain, the cyclobutane ring is prone to rearrangement reactions that lead to less strained five-membered rings. These rearrangements are typically mediated by the formation of a carbocation adjacent to the ring.

A classic example is the Wagner-Meerwein rearrangement. If a carbocation is generated at a carbon atom attached to the cyclobutane ring, a ring-expansion rearrangement can occur. For instance, if the methyl ester of this compound were converted to a hydroxymethyl group (-CH₂OH) and subsequently treated with acid, the resulting primary carbocation would be highly unstable. A 1,2-alkyl shift from the cyclobutane ring to this exocyclic carbon would expand the four-membered ring to a more stable five-membered cyclopentane (B165970) ring, relieving ring strain. chemistrysteps.commasterorganicchemistry.com

The mechanism involves the migration of one of the C-C bonds of the cyclobutane ring to the adjacent carbocationic center. This concerted process forms a new, larger ring and transfers the positive charge into the ring, where it can be stabilized or trapped by a nucleophile. The driving force for this rearrangement is the significant release of ring strain associated with converting a cyclobutane to a cyclopentane. chemistrysteps.com While no specific rearrangement of this compound itself is prominently documented, this pathway represents a fundamental and predictable reactivity mode for its derivatives under carbocation-forming conditions.

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

While direct and extensive examples of the application of methyl 3-(benzyloxy)cyclobutanecarboxylate in the total synthesis of natural products are not prolifically documented in readily available literature, its potential as a chiral building block is significant. The strategic functionalization of the cyclobutane (B1203170) ring allows for the introduction of chirality, which can then be transferred to more complex molecules. The benzyloxy group serves as a robust protecting group for the hydroxyl functionality, which can be deprotected at a later synthetic stage to reveal a reactive site for further elaboration. Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional handles for synthetic manipulation.

The utility of related cyclobutane structures in the synthesis of natural products underscores the potential of this compound. For instance, various natural products feature the cyclobutane core, and their syntheses often rely on the stereocontrolled construction of this strained ring system. The principles applied in these syntheses, such as the use of chiral auxiliaries or asymmetric catalysis to introduce stereocenters on a cyclobutane ring, are directly applicable to methodologies involving this compound.

Utilization in the Preparation of Pharmaceutical Intermediates

The rigid and defined three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the design of novel pharmaceutical agents. The incorporation of a cyclobutane moiety can impart favorable pharmacokinetic and pharmacodynamic properties to a drug molecule, such as increased metabolic stability and improved binding to biological targets. This compound serves as a valuable precursor for a variety of pharmaceutical intermediates.

Precursors to Biologically Active Cyclobutane Derivatives

The functional groups present in this compound allow for its conversion into a range of biologically active cyclobutane derivatives. The ester functionality can be readily converted into an amide, which is a common functional group in many drug molecules. Furthermore, the benzyloxy group can be deprotected to reveal a hydroxyl group, which can then be further functionalized or may itself be a key feature for biological activity.

For example, cyclobutane-containing nucleoside analogues have shown promise as antiviral and anticancer agents. The synthesis of such molecules often requires a chiral cyclobutane core with appropriate functionalization for the attachment of a nucleobase and a phosphate (B84403) group. This compound, through a series of stereocontrolled transformations, can serve as a precursor to such key intermediates.

Intermediate TypePotential Biological Activity
Cyclobutane Amino AcidsEnzyme inhibitors, peptidomimetics
Cyclobutane Nucleoside AnaloguesAntiviral, Anticancer
Substituted Cyclobutanol DerivativesSignaling pathway modulators

Synthesis of Nitrogen-Containing Cyclobutane Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals. The incorporation of a cyclobutane ring into these scaffolds can lead to novel chemical entities with unique biological properties. This compound can be utilized in the synthesis of various nitrogen-containing cyclobutane scaffolds.

One common strategy involves the conversion of the ester group to an amine or an amide, followed by intramolecular cyclization reactions to form bicyclic systems containing a nitrogen atom. For instance, the ester could be reduced to an alcohol, converted to a leaving group, and then displaced by an intramolecular nitrogen nucleophile. Alternatively, the carboxylic acid derived from the ester could participate in cyclization reactions with a suitably positioned amino group. These strategies open avenues to novel bicyclic and spirocyclic scaffolds that are of interest in drug discovery.

Contribution to the Synthesis of Complex Molecular Architectures

The benzyloxy and methyl ester groups can be used to append other molecular fragments through a variety of coupling reactions. For example, the deprotected hydroxyl group can participate in ether or ester linkages, while the carboxylic acid can be used to form amide bonds. These connections allow for the assembly of large and intricate molecules where the cyclobutane ring acts as a central organizing element.

Development of Novel Methodologies Using this compound as a Substrate

The unique reactivity of the strained cyclobutane ring has inspired the development of novel synthetic methodologies. Ring-opening and ring-expansion reactions of cyclobutane derivatives can provide access to other ring systems that are difficult to synthesize by other means. This compound can serve as a valuable substrate for exploring such transformations.

For instance, the development of new catalytic methods for the functionalization of C-H bonds is a major area of research in organic chemistry. The cyclobutane ring of this compound presents several C-H bonds that could potentially be targeted for selective functionalization, leading to the development of new and efficient methods for the synthesis of highly substituted cyclobutane derivatives.

Furthermore, the strategic placement of functional groups in this molecule allows for the investigation of novel intramolecular reactions. For example, the development of new cyclization strategies initiated by reactions involving the ester or the protected hydroxyl group could lead to the formation of novel polycyclic systems.

Spectroscopic Characterization and Structural Elucidation in Research

Advanced NMR Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The expected ¹H NMR spectrum would show distinct signals for the protons of the cyclobutane (B1203170) ring, the benzylic methylene (B1212753) protons, the aromatic protons of the benzyl (B1604629) group, and the methyl ester protons. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons and inferring the stereochemistry (cis/trans isomerism) of the substituents on the cyclobutane ring.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. The chemical shifts would help in identifying the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic methylene carbon, the carbons of the cyclobutane ring, and the methyl carbon of the ester.

Hypothetical NMR Data Table

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O-~170-175
Aromatic CH~7.2-7.4~127-129
Aromatic C (quaternary)-~138
O-CH₂-Ph~4.5~70
Cyclobutane CH-O~4.0-4.2~75-80
Cyclobutane CH-CO₂Me~2.8-3.2~40-45
Cyclobutane CH₂~2.0-2.5~25-35
O-CH₃~3.7~52

Note: This table is a hypothetical representation of expected chemical shift ranges and not based on experimental data for the title compound.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments would be essential to piece together the molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for example, by showing correlations between the protons on the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons, allowing for the unambiguous assignment of the signals for each CH, CH₂, and CH₃ group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide clues about the structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecule with high precision. This allows for the calculation of the molecular formula (C₁₃H₁₆O₃), confirming the elemental composition. The expected monoisotopic mass is 220.1099 g/mol . Analysis of the fragmentation pattern could show characteristic losses, such as the loss of the methoxy (B1213986) group (-OCH₃) or the benzyl group (-CH₂Ph), further supporting the proposed structure.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Methyl 3-(benzyloxy)cyclobutanecarboxylate would be expected to show characteristic absorption bands.

Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
C=O (ester)~1730
C-O (ester and ether)~1250-1000
C-H (aromatic)~3100-3000
C-H (aliphatic)~3000-2850
C=C (aromatic)~1600 and ~1450

Note: This table represents typical absorption ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry (If applicable)

If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute stereochemistry of the chiral centers. This would unambiguously confirm the cis or trans relationship of the substituents on the cyclobutane ring. However, there is no indication in the available literature that a crystal structure has been determined for this compound.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products.

In the synthesis of substituted cyclobutanes, DFT calculations have been instrumental in understanding the stereospecificity and energetics of various reaction pathways. For instance, studies on the formation of cyclobutanes from pyrrolidines have utilized DFT to unveil the mechanism of this transformation. nih.gov These calculations have shown that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate, leading to the formation of an open-shell singlet 1,4-biradical. nih.govacs.org The subsequent barrierless collapse of this biradical intermediate explains the stereoretentive formation of the cyclobutane (B1203170) product. nih.govacs.org

A key finding from such DFT studies is the correlation between the dihedral angle of the starting material and the activation energy of the rate-determining step. nih.gov A linear relationship has been observed, where a smaller dihedral angle corresponds to a lower activation energy for the extrusion of N₂. nih.gov This predictive capability of DFT allows chemists to rationalize experimental yields and stereochemical outcomes. nih.gov

Table 1: Representative Activation Energies in Cyclobutane Formation

Reactant Substituent (R)Experimental Yield (%)Calculated ΔG‡ (kcal/mol)
2-Cl8817.7
4-OMe2516.0
Data derived from studies on pyrrolidine (B122466) derivatives leading to cyclobutane formation. nih.gov

Furthermore, DFT calculations can be employed to investigate competing reaction pathways, such as β-fragmentation of the 1,4-biradical intermediate, which can lead to undesired alkene byproducts. ntu.ac.ukacs.org By comparing the energy barriers for cyclization versus fragmentation, the selectivity of the reaction can be understood and potentially controlled.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. They are particularly useful for studying the conformational flexibility and stability of molecules, such as cyclobutane derivatives, in different environments.

In the context of drug design, where cyclobutane moieties are used as scaffolds, MD simulations are crucial for understanding ligand-receptor interactions. nih.govnih.gov For example, in the study of cyclobutane-containing analogs of Combretastatin A4, MD simulations were used to estimate the stability and key interactions of these compounds within the colchicine (B1669291) binding site of tubulin. nih.gov These simulations revealed that while cis isomers could form stable hydrogen bonds, the interactions for cyclobutane derivatives were less stable due to higher conformational flexibility. nih.gov

Table 2: Parameters in a Typical MD Simulation for a Cyclobutane Derivative

ParameterValue/Method
Force FieldCHARMM36
SoftwareGROMACS
Simulation TimeNanoseconds to Microseconds
EnsembleNVT or NPT
These are representative parameters and can vary depending on the specific system and research question.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on "Methyl 3-(benzyloxy)cyclobutanecarboxylate" have been identified, the principles of QSAR are highly relevant for understanding the therapeutic potential of cyclobutane-containing molecules.

The cyclobutane ring is an attractive scaffold in medicinal chemistry as it offers a three-dimensional structure that can be used to orient pharmacophoric groups in specific spatial arrangements. nih.govru.nl It can be used to replace other cyclic systems, improve metabolic stability, and reduce planarity. nih.gov QSAR studies on series of cyclobutane-based compounds can help identify the key structural features that contribute to their biological activity.

For instance, in the development of integrin antagonists, a series of functionalized cyclobutane derivatives were synthesized and evaluated. rsc.org Although a formal QSAR model was not reported, the structure-activity relationship (SAR) study revealed that variations in the side chains attached to the cyclobutane core significantly impacted the in vitro activity. rsc.org Such data is the foundation for building a QSAR model, which would involve calculating various molecular descriptors for each compound and correlating them with their biological activity using statistical methods like multiple linear regression or machine learning algorithms.

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamples
ElectronicDipole moment, HOMO/LUMO energies
StericMolecular volume, surface area, shape indices
HydrophobicLogP, molar refractivity
TopologicalConnectivity indices, Wiener index

Stereochemical Models for Predicting Reaction Outcomes

The stereochemistry of cyclobutane derivatives is a critical aspect that influences their physical and biological properties. Stereochemical models, often supported by computational calculations, are used to predict the stereochemical outcome of reactions involving the formation or modification of cyclobutane rings.

For 1,3-disubstituted cyclobutanes, cis and trans isomers are possible. chemistryschool.net The relative stability of these isomers can be predicted based on steric and electronic effects, and computational methods can provide quantitative estimates of the energy differences.

In [2+2] cycloaddition reactions, a common method for synthesizing cyclobutanes, the stereochemical outcome is governed by orbital symmetry rules. acs.org Photochemically induced [2+2] cycloadditions are often stereospecific. acs.org The use of chiral catalysts or auxiliaries in these reactions can lead to the enantioselective formation of specific stereoisomers. mdpi.com Computational modeling can be used to design and optimize these chiral catalysts by simulating the transition states of the catalyzed reaction and identifying the factors that control enantioselectivity.

The stereoretentive formation of cyclobutanes from pyrrolidines is another example where the reaction mechanism, as elucidated by DFT, provides a predictive stereochemical model. nih.govacs.org The rapid collapse of the singlet 1,4-biradical intermediate occurs faster than bond rotation, leading to the retention of the stereochemistry of the starting material. acs.org

Future Directions and Emerging Research Avenues

Sustainable Synthetic Routes for Methyl 3-(benzyloxy)cyclobutanecarboxylate

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of cyclobutane (B1203170) derivatives is no exception. Future research will likely focus on creating more sustainable pathways to this compound, minimizing waste and energy consumption.

One promising approach is the utilization of photochemical [2+2] cycloaddition reactions . acs.orgacs.org These reactions, often initiated by visible light, offer a powerful and atom-economical method for constructing the cyclobutane ring. organic-chemistry.org The development of novel photosensitizers could enable the direct synthesis of functionalized cyclobutanes from readily available alkenes under mild conditions. acs.org

Furthermore, the exploration of biocatalysis presents an exciting frontier. nih.gov Enzymes, with their high specificity and ability to operate in aqueous media, could be engineered to catalyze the formation of the cyclobutane core or the stereoselective functionalization of precursors. This approach aligns with the growing demand for greener and more efficient chemical processes. nih.gov

The use of renewable feedstocks is another key aspect of sustainable synthesis. youtube.com Research into converting biomass-derived platform chemicals into precursors for cyclobutane synthesis could significantly reduce the carbon footprint associated with its production. rsc.orgund.edu For example, compounds derived from furfural (B47365) or cinnamic acid, both obtainable from plant sources, could serve as starting materials for the synthesis of monomers for polycyclobutane materials. und.edu

Synthetic ApproachSustainability AdvantagesPotential Research Focus
Photochemical [2+2] CycloadditionHigh atom economy, use of light as a reagent. acs.orgDevelopment of visible-light photosensitizers for targeted synthesis.
BiocatalysisHigh stereoselectivity, mild reaction conditions, aqueous media. nih.govEngineering enzymes for specific cyclobutane ring formation.
Renewable FeedstocksReduced reliance on fossil fuels, lower carbon footprint. youtube.comrsc.orgConversion of biomass-derived platform molecules into cyclobutane precursors. und.edu

Exploration of Novel Reactivity and Catalysis

The inherent ring strain of the cyclobutane moiety in this compound imparts unique reactivity that is ripe for exploration. Future research will undoubtedly uncover novel transformations and catalytic systems to further expand its synthetic utility.

Catalyst-controlled functionalization of the cyclobutane ring is a key area of interest. researchgate.net The development of new transition-metal catalysts could enable the selective activation and modification of C-H bonds on the cyclobutane ring, allowing for the introduction of new functional groups with high precision. acs.org This would provide access to a diverse range of derivatives with tailored properties.

Ring-opening reactions offer a pathway to linear molecules with defined stereochemistry. researchgate.net By carefully selecting catalysts and reaction conditions, the cyclobutane ring can be opened to yield valuable acyclic building blocks that are otherwise difficult to access. Furthermore, the benzyloxy and methyl ester groups can be transformed into a variety of other functionalities, adding to the compound's versatility as a synthetic intermediate.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. This compound is well-suited for integration into these modern synthetic workflows.

Continuous flow synthesis can enable the rapid and controlled production of cyclobutane derivatives. ucd.iealmacgroup.com Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. acs.orgresearchgate.net The development of flow-based photochemical and catalytic methods for the synthesis of cyclobutanes is an active area of research. ucd.ienih.gov

Automated synthesis platforms coupled with high-throughput screening can accelerate the discovery of new cyclobutane-containing molecules with desired properties. researchgate.net By systematically varying the substituents on the cyclobutane ring of this compound, large libraries of compounds can be rapidly synthesized and evaluated for their biological activity or material properties. ru.nlresearchgate.net

TechnologyAdvantages for SynthesisFuture Research Directions
Flow ChemistryPrecise reaction control, enhanced safety, scalability. ucd.iealmacgroup.comDevelopment of continuous flow photochemical and catalytic cyclobutane synthesis. acs.orgnih.gov
Automated SynthesisHigh-throughput synthesis, rapid library generation. researchgate.netIntegration with screening platforms for accelerated discovery of novel materials and therapeutics. researchgate.net

Expanding Applications in Materials Science and Medicinal Chemistry Research

The unique structural and electronic properties of the cyclobutane ring make it an attractive scaffold for the development of novel materials and therapeutic agents. nih.govexlibrisgroup.comresearchgate.net

In materials science , cyclobutane-containing monomers can be used to create polymers with unique properties. acs.orgresearchgate.net The rigid and puckered nature of the cyclobutane ring can impart specific conformational constraints to polymer chains, influencing their thermal and mechanical properties. acs.org For instance, polyesters containing cyclobutane units have been synthesized and their thermal stability investigated. und.edu The benzyloxy and ester functionalities on this compound provide handles for polymerization and further modification. The mechanochemical properties of cyclobutane-containing polymers are also an area of active investigation, with potential applications in stress-responsive materials. acs.orgresearchgate.netduke.edu

In medicinal chemistry , the cyclobutane scaffold is increasingly recognized as a valuable component in drug design. nih.govexlibrisgroup.compharmablock.com It can serve as a rigid and three-dimensional bioisostere for other groups, helping to improve the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.govresearchgate.net The introduction of a cyclobutane moiety can lead to conformationally restricted molecules, which can enhance binding to biological targets. researchgate.netlifechemicals.com The functional groups of this compound make it an ideal starting point for the synthesis of diverse libraries of compounds for biological screening. calstate.edu

Investigation of Bio-conjugation and Prodrug Strategies Involving the Compound

The ester and benzyloxy groups of this compound offer opportunities for its incorporation into bioconjugates and prodrugs, enabling targeted drug delivery and controlled release.

Bioconjugation strategies could involve using the cyclobutane moiety as a linker to attach therapeutic agents to targeting molecules such as antibodies or peptides. researchgate.netmdpi.com The stability and defined stereochemistry of the cyclobutane ring make it an attractive alternative to more flexible linkers. medchemexpress.com For instance, cyclobutene (B1205218) derivatives have been synthesized for use in bioorthogonal tetrazine ligation. nih.gov

The methyl ester of the compound is a prime candidate for prodrug design . acs.orgnih.gov Esterase-cleavable prodrugs are a common strategy to improve the solubility, stability, and bioavailability of drugs. mdpi.comnih.gov By modifying the ester group, the rate of hydrolysis and release of the active compound can be tuned. nih.gov This approach could be particularly useful for delivering therapeutic agents containing a cyclobutane scaffold. nih.govresearchgate.net

Q & A

Q. What are the challenges in scaling up laboratory-scale syntheses of this compound for preclinical studies?

  • Methodological Answer : Scale-up introduces issues like heat transfer inefficiencies and impurity accumulation. Process analytical technology (PAT) tools, such as inline FTIR, monitor reaction progress in real time. Purification strategies (e.g., column chromatography vs. recrystallization) must balance yield and purity; for instance, fractional distillation under reduced pressure may separate diastereomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.